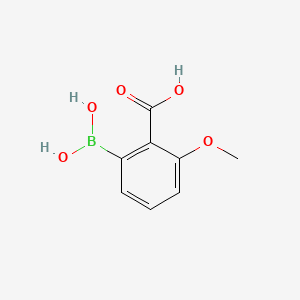

2-Borono-6-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Borono-6-methoxybenzoic acid is a chemical compound with the molecular formula C8H9BO5 . It is primarily used in scientific experiments due to its unique chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C8H9BO5. It has an average mass of 195.965 Da and a mono-isotopic mass of 196.054306 Da .Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H9BO5, an average mass of 195.965 Da, and a mono-isotopic mass of 196.054306 Da .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Organic Compounds

2-Borono-6-methoxybenzoic acid plays a crucial role in the synthesis of organic compounds. Nguyen et al. (2006) demonstrated its utility in the ortho-metalation of unprotected benzoic acids, facilitating the synthesis of various 2-methoxybenzoic acid derivatives, including lunularic acid, a naturally occurring compound with potential biological activity (Nguyen, Castanet, & Mortier, 2006).

2. Creation of Fluorescent Complexes

Marcantonatos and Monnier (1965) explored the reaction of boric acid with substituted 2-hydroxybenzophenones, forming fluorescent complexes. This process, involving compounds related to this compound, finds applications in detecting and quantifying boron (Marcantonatos & Monnier, 1965).

3. Photochromic Material Synthesis

The synthesis of photochromic materials, like thieno-2H-chromene derivatives, involves the use of methoxybenzo[b]thiophenes, which are related to this compound. These compounds exhibit a change in color upon exposure to light, making them useful in various applications, including inks and security printing (Queiroz et al., 2000).

4. Detection of Boronic Acids

Aronoff et al. (2013) developed a method for detecting boronic acids and other boron-containing compounds using the excited-state intramolecular proton transfer (ESIPT) of 10-hydroxybenzo[h]quinolone. This methodology is highly sensitive and selective, offering practical applications in synthetic chemistry and materials science (Aronoff, VanVeller, & Raines, 2013).

5. Boron Adsorption Studies

Yu et al. (2013) investigated the use of salicylic-HCHO polymeric resin, derived from a process involving 2,4-dihydroxybenzoic acid, a compound structurally similar to this compound, for adsorbing boron. This research contributes to the understanding of boron removal from various environments, which is crucial for environmental protection and water treatment technologies (Yu, Xue, Fan, & Shi, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-borono-6-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANBEBZGFTYXKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681678 |

Source

|

| Record name | 2-Borono-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-40-3 |

Source

|

| Record name | 2-Borono-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)